molecular formula C26H19N3OS B2657648 2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863588-47-0

2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2657648
CAS No.: 863588-47-0
M. Wt: 421.52
InChI Key: RCPWFXILITWJDN-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. The thiazolo[5,4-b]pyridine structure is known for its biological activity, making it a valuable component in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiazolo[5,4-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as 2-aminopyridine, with a thioamide under acidic conditions to form the thiazolo[5,4-b]pyridine ring.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiazolo[5,4-b]pyridine in the presence of a palladium catalyst.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with 2,2-diphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial synthesis include the availability of starting materials, reaction scalability, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce any nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogen or alkyl groups on the phenyl rings.

Scientific Research Applications

2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[5,4-b]pyridine moiety is known to bind to the active site of enzymes, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    2,2-diphenyl-N-(4-(thiazolo[4,5-b]pyridin-2-yl)phenyl)acetamide: Similar structure but with a different thiazolo ring fusion.

    2,2-diphenyl-N-(4-(thiazolo[5,4-c]pyridin-2-yl)phenyl)acetamide: Another isomer with a different ring fusion pattern.

Uniqueness

2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is unique due to its specific thiazolo[5,4-b]pyridine structure, which imparts distinct biological activity and binding properties. This uniqueness makes it a valuable compound for developing targeted therapies and studying enzyme inhibition mechanisms.

Properties

IUPAC Name

2,2-diphenyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3OS/c30-24(23(18-8-3-1-4-9-18)19-10-5-2-6-11-19)28-21-15-13-20(14-16-21)25-29-22-12-7-17-27-26(22)31-25/h1-17,23H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPWFXILITWJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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